
2,6-Dimethylanisole
Vue d'ensemble
Description
2,6-Dimethylanisole (DMA) is a chemical compound that is structurally related to anisole but with two additional methyl groups at the 2 and 6 positions on the benzene ring. This structural modification imparts unique physical and chemical properties to the molecule, distinguishing it from its simpler analog, anisole.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2,6-dimethylanisole, they do mention its use in various chemical reactions. For instance, the reaction of 2-methylanisole with an iridium complex leads to a mixture of hydride complexes, which suggests that 2,6-dimethylanisole could potentially be synthesized or modified through similar metal-mediated reactions .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 2,6-dimethylanisole have been analyzed using density functional theory. The study reveals that the CO–CC bond in the molecule prefers an anti conformation, while the OC–CC bond prefers a gauche conformation. This conformational behavior is similar to that observed in related dialkyl ether molecules .
Chemical Reactions Analysis
2,6-Dimethylanisole undergoes various chemical reactions, including nitrosation and nitration. The rate-acidity profiles for these reactions have been studied, showing that 2,6-dimethylanisole has a more shallow profile compared to anisole, indicating different reactivity patterns. The nitration of DMA in the presence of nitrous acid leads to the formation of 2,6-dimethyl-4-nitroanisole, with the yield increasing as the acidity increases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylanisole can be inferred from its vibrational spectra and conformational isomerism. The vibrational modes of the molecule can be approximated by the sum of the modes of its constituent groups, which are transferable among related molecules. This suggests that the physical properties of 2,6-dimethylanisole are influenced by its functional groups and their interactions . The chemical reactivity, as demonstrated by the nitrosation and nitration reactions, is influenced by the electronic effects of the methyl groups and the molecule's overall acidity .
Applications De Recherche Scientifique
2,6-Dimethylanisole is a ubiquitous environmental pollutant used in industry as a synthetic intermediate, found in tobacco smoke, and is a major metabolite of lidocaine. It's known for forming DNA adducts, indicating a profile of metabolic activation similar to typical arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).
In chemical reactions, 2,6-Dimethylanisole can undergo rearrangements to yield various phenols and ethers, a process comparable to Wittig rearrangements. The reactions proceed by homolytic cleavage of the alkyl-oxygen bond followed by recombination of the resulting radical pair (Bates, Siahaan, & Suvannachut, 1990).
The Fenton process, an advanced oxidation process, can degrade 2,6-Dimethylaniline, a related compound, into various intermediates like dimethylphenol, dimethylnitrobenzene, and short-chain organic acids. This study helps in understanding the chemical oxidation mechanisms of similar compounds (Masomboon, Ratanatamskul, & Lu, 2009).
Its metabolic oxidation by human cytochrome P450s and liver microsomes has been studied, showing its conversion into various metabolites. This study is crucial for understanding its biotransformation and potential health impacts (Gan, Skipper, & Tannenbaum, 2001).
It's used to study the interactions and activation processes in organometallic chemistry, demonstrating the diverse reactivity of anisoles and related compounds (Santos, Mereiter, & Paneque, 2013).
The vibrational spectra and conformational isomerism of 2,6-Dimethylanisole have been analyzed using density functional theory, contributing to the understanding of molecular structures and dynamics (Katsyuba, Schmutzler, Hohm, & Kunze, 2002).
Its properties in terms of polarity and polarizability have been investigated, revealing interesting aspects of sterically hindered phenols and anisoles, which are important for chemical synthesis and material science (Bredikhin, Vul'fson, & Vereshchagin, 1981).
Its mutagenic properties, particularly in the context of carcinogenicity, have been studied, which is crucial for understanding its potential health hazards (Marques et al., 2002).
Safety And Hazards
2,6-Dimethylanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse immediately with plenty of water .
Propriétés
IUPAC Name |
2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZJAUVJCGWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143248 | |
| Record name | 2,6-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylanisole | |
CAS RN |
1004-66-6 | |
| Record name | 2,6-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1004-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

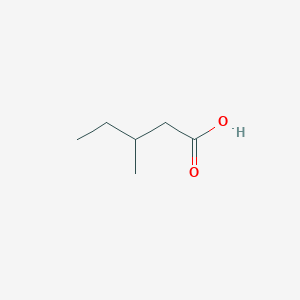
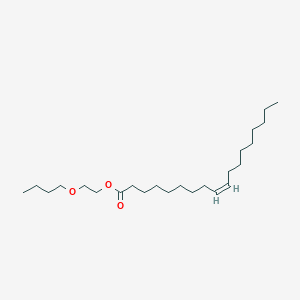
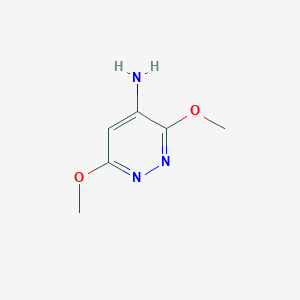
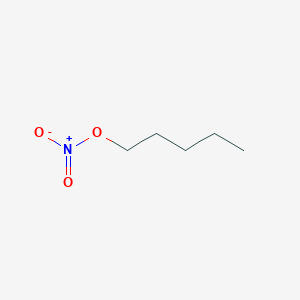
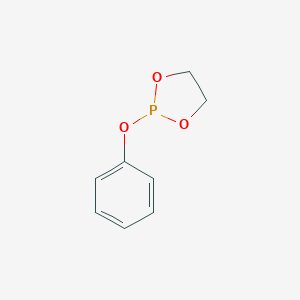
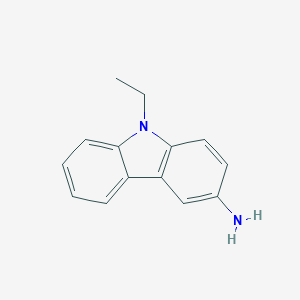

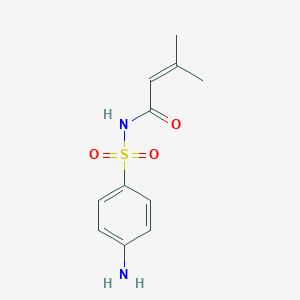
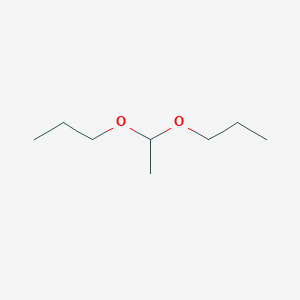

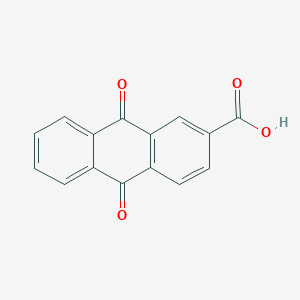
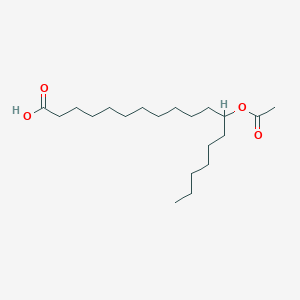
![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)